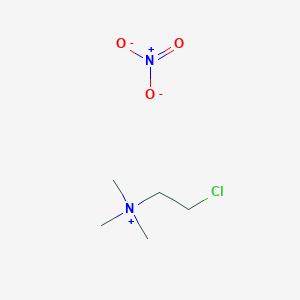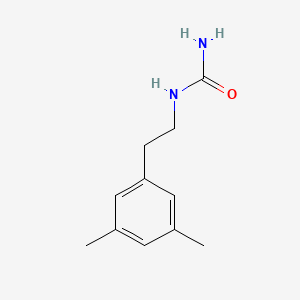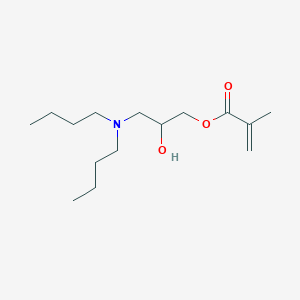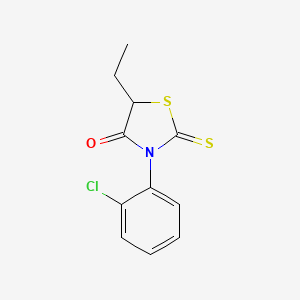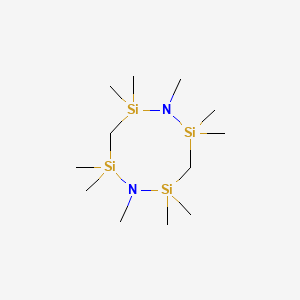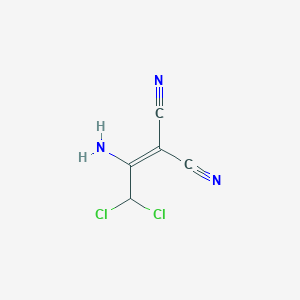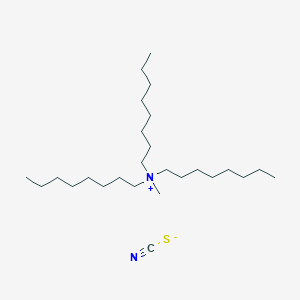
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various chemical processes. The compound is characterized by its ability to form micelles in solution, which makes it useful in applications such as phase transfer catalysis and emulsification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate typically involves the quaternization of N,N-dioctylamine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions generally include:
Solvent: Anhydrous acetonitrile or another aprotic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The thiocyanate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of the thiocyanate group.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quaternary ammonium salts, while oxidation reactions can produce oxidized derivatives of the original compound.
Scientific Research Applications
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of emulsions and dispersions in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate involves its ability to form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in phase transfer catalysis, where the compound facilitates the transfer of reactants between aqueous and organic phases. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- Methyltrioctylammonium hydrogen sulfate
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate is unique due to its specific anion, thiocyanate, which imparts distinct chemical properties compared to its bromide and chloride counterparts. The thiocyanate anion can participate in unique substitution reactions, making this compound particularly versatile in synthetic chemistry applications.
Properties
CAS No. |
20470-27-3 |
|---|---|
Molecular Formula |
C26H54N2S |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;thiocyanate |
InChI |
InChI=1S/C25H54N.CHNS/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1-3/h5-25H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
PLEAMOKYLSQAEX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



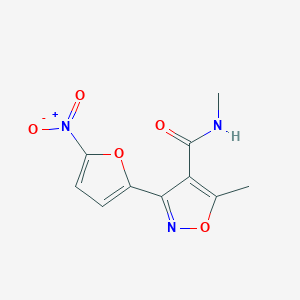
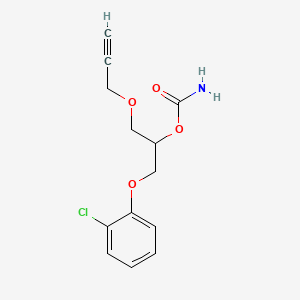
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
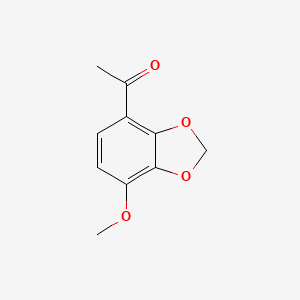
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
